methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzoic acid and is characterized by the presence of a cyclohexylamino group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. Purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 3-{[(phenylamino)carbonyl]amino}benzoate
Uniqueness
Methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate is unique due to the specific positioning of the cyclohexylamino group on the benzoate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl 3-(cyclohexylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)11-6-5-9-13(10-11)17-15(19)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIZXYMNUXIBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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